BenchChemオンラインストアへようこそ!

1-(2-(2-naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

CB2 receptor selectivity cannabinoid receptor calcium mobilization assay

1-(2-(2-Naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide (CAS 1052411-10-5), also designated Compound 57 in the primary literature, is a synthetic aminoalkylindole derivative that functions as a potent and highly selective cannabinoid type 2 (CB2) receptor agonist. The compound was developed through rational optimization of the non-selective designer cannabinoid SDB-001 and belongs to the 2-amidoalkylindole chemotype.

Molecular Formula C22H21IN4OS
Molecular Weight 516.4
CAS No. 1052411-10-5
Cat. No. B2921529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
CAS1052411-10-5
Molecular FormulaC22H21IN4OS
Molecular Weight516.4
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SC(=N)N.I
InChIInChI=1S/C22H20N4OS.HI/c23-22(24)28-20-14-26(19-8-4-3-7-18(19)20)12-11-25-21(27)17-10-9-15-5-1-2-6-16(15)13-17;/h1-10,13-14H,11-12H2,(H3,23,24)(H,25,27);1H
InChIKeyIGCFLBXRXPOPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-Naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide (Compound 57): A Selective CB2 Receptor Agonist for Inflammatory Disease Research


1-(2-(2-Naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide (CAS 1052411-10-5), also designated Compound 57 in the primary literature, is a synthetic aminoalkylindole derivative that functions as a potent and highly selective cannabinoid type 2 (CB2) receptor agonist [1]. The compound was developed through rational optimization of the non-selective designer cannabinoid SDB-001 and belongs to the 2-amidoalkylindole chemotype [1]. Its defining structural features include a naphthalene-2-carboxamide moiety linked via an ethylene spacer to the indole N-1 position, and a carbamimidothioate (isothiouronium) group at the indole 3-position [2]. The hydroiodide salt form has a molecular weight of 516.4 g/mol and the molecular formula C₂₂H₂₁IN₄OS [2].

Why a Generic CB2 Agonist Cannot Substitute for 1-(2-(2-Naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide


CB2 receptor agonists span multiple chemotypes—including classical cannabinoids (e.g., JWH-133), aminoalkylindoles (e.g., WIN 55,212-2), and 2-amidoalkylindoles—yet their selectivity profiles and in vivo pharmacology differ markedly. The target compound (Compound 57) is a 2-amidoalkylindole that emerged from systematic optimization of SDB-001, a non-selective CB1/CB2 agonist [1]. The critical structural determinant is the relocation of the amidoalkyl chain from the indole 3-position to the 2-position, which dramatically increases CB2 selectivity over CB1 [1]. Furthermore, this compound uniquely combines the 2-amidoalkylindole scaffold with a carbamimidothioate ester at the indole 3-position—a functional group absent from all other clinically or preclinically investigated CB2 agonists [1]. Generic substitution with another CB2 agonist (e.g., GW405833, JWH-133, AM1241) would fail to replicate the specific selectivity fingerprint, the carbamimidothioate-dependent binding interactions, or the validated in vivo efficacy profile demonstrated in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis [1].

Quantitative Differentiation Evidence for 1-(2-(2-Naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide (Compound 57)


CB2 Selectivity Advantage Over the Parent Compound SDB-001: Complete Absence of CB1 Activity

Compound 57 was rationally designed from SDB-001, a non-selective CB1/CB2 agonist. In head-to-head functional assays using CHO cells expressing human CB1 or CB2 receptors (calcium mobilization), SDB-001 shows full agonist activity at both CB1 (EC₅₀ = 16–43 nM) and CB2 (EC₅₀ = 29–216 nM), whereas Compound 57 displays no observable agonist or antagonist activity at CB1 (NA at up to 10 μM, defined as <50% activation or inhibition) while retaining potent CB2 agonist activity [1][2]. This represents a qualitative shift from a dual CB1/CB2 agonist to a highly selective CB2 agonist, eliminating the psychoactive CB1-mediated liability inherent to SDB-001 [1].

CB2 receptor selectivity cannabinoid receptor calcium mobilization assay lead optimization

Superior CB2 Functional Selectivity Relative to JWH-133: Undetectable CB1 Activity

JWH-133 is widely regarded as a selective CB2 agonist, yet it retains measurable CB1 affinity (Ki = 677 nM) and functional activity at high concentrations (EC₅₀ = 2,500 nM in cAMP assay), yielding approximately 200-fold CB2 selectivity [2][3]. In contrast, Compound 57 shows no detectable agonist or antagonist activity at CB1 in either calcium mobilization or cAMP assays at concentrations up to 10 μM, representing a >70-fold reduction in CB1 activity compared to JWH-133 (where selectivity is finite) [1]. The cAMP assay in CB2-expressing CHO cells confirmed Compound 57 as a full agonist with EC₅₀ = 142 nM [1], whereas JWH-133 displays partial agonist character (Emax = 47.0% inhibition of forskolin-stimulated cAMP) [3]. This combination of full CB2 agonism with absent CB1 activity is not replicated by JWH-133.

CB2 selectivity off-target activity cAMP assay cannabinoid receptor profiling

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis: Validated Disease Model Activity

Compound 57 was evaluated in an experimental autoimmune encephalomyelitis (EAE) mouse model, a standard preclinical model of multiple sclerosis. Compound 57 significantly alleviated clinical symptoms and protected the murine central nervous system from immune damage [1]. This represents the sole published in vivo efficacy validation for this specific compound. The parent compound SDB-001 has no reported efficacy in EAE or any autoimmune disease model; its in vivo characterization is limited to hypothermia and bradycardia in rats—CB1-mediated effects irrelevant to autoimmune indications [2]. GW405833 has independently shown efficacy in EAE, but cross-study comparison of clinical scores is precluded by differing experimental protocols [3].

multiple sclerosis experimental autoimmune encephalomyelitis in vivo efficacy CNS protection

Carbamimidothioate Functional Group: A Unique Structural Determinant Among CB2 Agonists

Compound 57 is distinguished from all other CB2 agonists by the presence of a carbamimidothioate (isothiouronium) ester at the indole 3-position [1]. This functional group is absent in other CB2 agonists such as GW405833 (indole-3-carboxamide with dichlorobenzoyl substitution), JWH-133 (classical cannabinoid dibenzopyran), AM1241 (aminoalkylindole with 3-iodobenzoyl), and JWH-015 (aminoalkylindole with 2-methyl-1-naphthoyl) [2][3]. The carbamimidothioate group introduces a positively charged guanidinium-like moiety at physiological pH, which is predicted to engage in distinct electrostatic and hydrogen-bonding interactions within the CB2 orthosteric pocket [1]. SAR studies within the paper show that replacing the 3-carbamimidothioate with a hydrogen (compound 59 vs. 57) reduces CB2 potency and Emax, confirming the functional importance of this group [1].

carbamimidothioate isothiouronium structural biology CB2 binding mode chemotype differentiation

2-Amidoalkylindole Scaffold Superiority Over 3-Amidoalkylindole Congeners for CB2 Selectivity

Within the Shi et al. 2017 study, moving the amidoalkyl substituent from the indole 3-position (as in SDB-001) to the 2-position (as in Compound 57) dramatically increased CB2 agonist selectivity over CB1 [1]. All 2-amidoalkylindoles in the series (compounds 44–52, 54, 56–62, 66–68) showed no detectable CB1 agonist activity (NA at 10 μM), whereas the 3-amidoalkylindole precursors retained CB1 activity [1]. An independent study by Moir et al. (2019) confirmed this scaffold principle: 2-amidoalkylindole 16 (EC₅₀ CB2 = 189 nM, CB1 > 10 μM) and 3-amidoalkyl-7-azaindole 21 (EC₅₀ CB2 = 49 nM, CB1 > 10 μM) similarly exhibited CB2-selective profiles [2]. Compound 57 (EC₅₀ CB2 = 120 nM) falls within the potency range of these validated 2-amidoalkylindole CB2 agonists while additionally carrying the unique carbamimidothioate group [1].

amidoalkylindole scaffold hopping positional isomer CB2 vs CB1 selectivity SAR

cAMP Pathway Engagement: Full Agonist Profile Confirmed by Orthogonal Assay

Compound 57 was further characterized in a forskolin-stimulated cAMP accumulation assay in CHO cells expressing human CB2 receptors, providing orthogonal confirmation of its agonist activity [1]. Compound 57 dose-dependently inhibited forskolin-stimulated cAMP with an EC₅₀ of 142 nM, consistent with Gαi-mediated signaling [1]. This places Compound 57 as a full agonist at the CB2 receptor (Emax = 85% in calcium mobilization). For comparison, the widely used CB2 agonist GW405833 is a partial agonist with an EC₅₀ of 0.65 nM but a maximum inhibition of only 44.6% in cAMP assays , while JWH-133 exhibits an Emax of 47.0% [2]. The full agonist profile of Compound 57 (Emax ~85%) distinguishes it from these partial agonists, which may be critical for studies requiring maximal CB2 receptor activation.

cAMP assay functional selectivity Gαi signaling orthogonal assay validation forskolin-stimulated cAMP

Recommended Research Applications for 1-(2-(2-Naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide Based on Quantitative Evidence


Neuroinflammatory Disease Modeling: Experimental Autoimmune Encephalomyelitis (EAE) Studies

Compound 57 is directly validated in the EAE mouse model of multiple sclerosis, where it significantly alleviated clinical symptoms and protected the CNS from immune damage [1]. Researchers studying CB2-mediated neuroprotection in autoimmune demyelinating diseases should prioritize this compound as a tool with published in vivo efficacy in the target indication. The absence of CB1 activity eliminates confounding psychotropic effects that would otherwise complicate behavioral readouts in rodent models [1].

CB2 Receptor Selectivity Profiling and Off-Target Panel Screening

With no detectable agonist or antagonist activity at CB1 at concentrations up to 10 μM, Compound 57 serves as an ideal reference compound for establishing the CB2 selectivity window in off-target screening panels [1]. Its unique carbamimidothioate group enables investigation of whether this moiety contributes to selectivity against related GPCRs (e.g., GPR18, GPR55, CB1) that are often engaged by other CB2 agonists [1].

Structure-Activity Relationship (SAR) Studies Centered on the Carbamimidothioate Pharmacophore

The carbamimidothioate ester at the indole 3-position is unique among CB2 agonists [1]. Medicinal chemistry programs seeking to explore novel CB2 pharmacophores can use Compound 57 as a starting point for SAR expansion. Within-series comparisons from Shi et al. 2017 demonstrate that replacement of the carbamimidothioate with hydrogen (compound 59 vs. 57) reduces CB2 potency, validating the functional relevance of this group [1].

Full Agonist Reference Standard for CB2 Signal Transduction Studies

Compound 57 exhibits a full agonist profile at CB2 (Emax = 85% in calcium mobilization, full cAMP inhibition), in contrast to the partial agonist profiles of GW405833 (Emax = 44.6%) and JWH-133 (Emax = 47.0%) [1][2]. Investigators studying maximal CB2 receptor activation, receptor reserve, or Gαi-mediated signaling bias should use Compound 57 as a full-efficacy reference agonist. This is particularly relevant for studies comparing the signaling capacity of CB2 in different tissues or disease states.

Quote Request

Request a Quote for 1-(2-(2-naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.